Cas no 6339-70-4 (Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[2,4-dichloro- (9CI))

Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[2,4-dichloro- (9CI) is a chlorinated aromatic compound featuring a 1,2-ethanediylbis(oxy) linker between two dichlorobenzene rings. This structure imparts stability and reactivity, making it useful in synthetic organic chemistry, particularly as an intermediate in the production of specialized polymers, agrochemicals, or pharmaceuticals. The dichloro substitution pattern enhances electrophilic properties, facilitating further functionalization. Its rigid aromatic backbone contributes to thermal and chemical resistance, while the ether linkage provides moderate flexibility. The compound's purity and defined structure ensure consistent performance in controlled reactions. Proper handling is required due to potential hazards associated with chlorinated aromatics.
Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[2,4-dichloro- (9CI) structure
6339-70-4 structure
Product Name:Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[2,4-dichloro- (9CI)
CAS No:6339-70-4
MF:C14H10Cl4O2
MW:352.04000043869
CID:505355
PubChem ID:138734
Update Time:2025-10-15

Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[2,4-dichloro- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[2,4-dichloro- (9CI)
    • 1,2-BIS(2,4-DICHLOROPHENOXY)ETHANE ---WHITE CRYSTALLINE---
    • 2,4-dichloro-1-[2-(2,4-dichlorophenoxy)ethoxy]benzene
    • 1,1'-[ethane-1,2-diylbis(oxy)]bis(2,4-dichlorobenzene)
    • SCHEMBL11413525
    • AKOS005089166
    • DTXSID20212800
    • NSC41079
    • 1,2-bis-(2,4-Dichlorophenoxy)ethane
    • 1,2-Bis(2,4-dichlorophenoxy)ethane
    • HMS578H08
    • 3P-743
    • NSC 41079
    • 6339-70-4
    • NSC-41079
    • 2,4-Dichloro-1-[2-(2,4-dichlorophenoxy)ethoxy]benzene #
    • DTXCID10135291
    • DB-054469
    • Bionet1_003426
    • MFCD00093819
    • Inchi: 1S/C14H10Cl4O2/c15-9-1-3-13(11(17)7-9)19-5-6-20-14-4-2-10(16)8-12(14)18/h1-4,7-8H,5-6H2
    • InChI Key: UWGCTYZENHHSID-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1OCCOC1C=CC(=CC=1Cl)Cl)Cl

Computed Properties

  • Exact Mass: 349.94300
  • Monoisotopic Mass: 349.943
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5A^2
  • XLogP3: 6.1

Experimental Properties

  • Density: 1.43
  • Boiling Point: 453.4°C at 760 mmHg
  • Flash Point: 164.7°C
  • Refractive Index: 1.592
  • PSA: 18.46000
  • LogP: 5.75800

Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[2,4-dichloro- (9CI) Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Benzene,1,1'-[1,2-ethanediylbis(oxy)]bis[2,4-dichloro- (9CI) Pricemore >>

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